(S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
CAS No.:
Cat. No.: VC17971143
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O4 |
|---|---|
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | (4S)-5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18)/t10-/m0/s1 |
| Standard InChI Key | USYWQLIFELNXTA-JTQLQIEISA-N |
| Isomeric SMILES | C1C2=C(C=CC=C2N)C(=O)N1[C@@H](CCC(=O)O)C(=O)N |
| Canonical SMILES | C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol . Its IUPAC name, (4S)-5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid, reflects its stereochemistry and functional groups:
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A central isoindolinone ring substituted with amino groups at positions 4 and 7.
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A pentanoic acid backbone with an α-ketoamide moiety at position 5.
The stereochemistry at the C4 position (S-configuration) is critical for its biological interactions, as evidenced by its role as a lenalidomide impurity.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄ | |
| Molecular Weight | 277.28 g/mol | |
| IUPAC Name | (4S)-5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
| CAS Number | 874760-72-2 |
Synthesis and Preparation
Synthetic Routes
The synthesis of (S)-5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves multi-step asymmetric reactions to preserve stereochemical integrity. A proposed pathway includes:
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Condensation of 4-aminoisoindolin-1-one with a protected α-ketoglutaric acid derivative.
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Chiral resolution via enzymatic or chemical methods to isolate the S-enantiomer.
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Deprotection of acid and amine groups under mild acidic conditions.
Industrial-scale production faces challenges in achieving >99% enantiomeric excess, necessitating advanced catalytic systems.
Analytical Characterization
Quality control employs HPLC-MS and NMR to verify purity and stereochemistry. Residual solvents and byproducts (e.g., nitro analogues like 5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid) are monitored using reverse-phase chromatography .
Biological Activity and Mechanism
Target Engagement
The compound modulates the CRL4ᴰᴿᴮᴺ E3 ubiquitin ligase, altering substrate specificity to promote ubiquitination and proteasomal degradation of transcription factors IKZF1 and IKZF3. This mechanism mirrors lenalidomide’s action but with distinct binding kinetics due to stereochemical differences.
Table 2: Pharmacodynamic Profile
| Parameter | Observation | Source |
|---|---|---|
| Primary Target | CRL4ᴰᴿᴮᴺ E3 ligase | |
| Key Substrates | IKZF1, IKZF3 | |
| IC₅₀ (IKZF1 degradation) | 0.8 µM (in vitro) |
Pharmacokinetics
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Absorption: High oral bioavailability (>90%) under fasting conditions.
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Metabolism: Hepatic oxidation via CYP3A4, yielding inactive metabolites.
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Excretion: Primarily renal (70% unchanged).
Future Directions
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Synthetic Optimization: Development of enantioselective catalysts to improve yield and purity.
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Mechanistic Studies: Elucidating structure-activity relationships to design derivatives with enhanced specificity.
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Clinical Translation: Preclinical toxicity profiling to assess feasibility in combinatorial therapies.
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